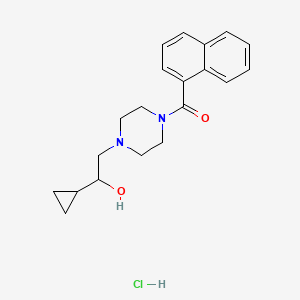
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(naphthalen-1-yl)methanone hydrochloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, analgesic, and antitumor properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure
The compound features several notable structural components:
- Cyclopropyl Group : Influences steric and electronic properties.
- Hydroxyl Group : Enhances solubility and biological interactions.
- Naphthalene Ring System : Associated with various pharmacological activities.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of naphthalene have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may similarly reduce inflammation through modulation of inflammatory pathways.
Analgesic Properties
Preliminary studies suggest potential analgesic effects. Compounds with piperazine moieties are often investigated for pain relief mechanisms, possibly through interaction with central nervous system pathways.
Antitumor Activity
The compound's naphthalene core is known for its antitumor properties. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve modulation of signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
The SAR of this compound can be summarized in the following table, which compares key structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-Naphthalenesulfonyl)cyclopropanamine | Naphthalene core with sulfonamide | Antitumor activity |
| 4-Hydroxy-N-(cyclopropylmethyl)benzamide | Benzamide with cyclopropyl group | Anti-inflammatory effects |
| N-(Cyclopropyl)benzamide | Simple benzamide structure | Analgesic properties |
| This compound | Complex substitution pattern | Anti-inflammatory, analgesic, antitumor |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Hydroxylation : Introduction of the hydroxyl group using oxidizing agents.
- Naphthalene Attachment : Utilizing Friedel-Crafts alkylation or other coupling methods.
These synthetic routes are crucial for producing the compound with high purity and yield, allowing for further biological evaluation.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in clinical settings:
- Anti-inflammatory Effects : A study demonstrated that naphthalene derivatives significantly reduced inflammation in animal models by inhibiting specific inflammatory mediators.
- Analgesic Properties : Another research indicated that piperazine-based compounds exhibited pain-relieving effects comparable to established analgesics.
- Antitumor Efficacy : In vitro studies showed that naphthalene derivatives could effectively inhibit the growth of various cancer cell lines, suggesting a promising avenue for further investigation.
Propriétés
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c23-19(16-8-9-16)14-21-10-12-22(13-11-21)20(24)18-7-3-5-15-4-1-2-6-17(15)18;/h1-7,16,19,23H,8-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYMIIXTGIKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














